methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiophene core, which is a sulfur-containing heterocycle, substituted with a chloro group, a dimethoxybenzoyl amine, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzothiophene core through a cyclization reaction. This can be achieved by reacting a suitable thiophene precursor with a chlorinating agent under controlled conditions. The resulting intermediate is then subjected to further functionalization to introduce the dimethoxybenzoyl amine and carboxylate ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, precise temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.
Industry: The compound’s unique chemical properties are utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-1-benzothiophene-2-carboxylate: Lacks the dimethoxybenzoyl amine group.
Methyl 6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate: Lacks the chloro group.
Methyl 3-chloro-6-amino-1-benzothiophene-2-carboxylate: Lacks the dimethoxybenzoyl group.
Uniqueness
Methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate is unique due to the presence of both the chloro and dimethoxybenzoyl amine groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5S/c1-24-13-6-4-5-12(16(13)25-2)18(22)21-10-7-8-11-14(9-10)27-17(15(11)20)19(23)26-3/h4-9H,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOQGZKUABAIIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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